N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide

HIV-1 capsid inhibitor antiviral potency BI-2 comparator

N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide (also designated PF-3450074 or PF-74; CAS 1352879-65-2; molecular formula C₂₇H₂₇N₃O₂; MW 425.52) is a synthetic small-molecule HIV-1 capsid (CA) inhibitor originally discovered by Pfizer/Agouron through phenotypic screening. The compound targets a preformed inter-protomer pocket at the NTD-CTD interface within the assembled CA hexamer—the same binding site utilized by host dependency factors CPSF6 and NUP153.

Molecular Formula C27H27N3O2
Molecular Weight 425.5 g/mol
Cat. No. B12514715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide
Molecular FormulaC27H27N3O2
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4
InChIInChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)
InChIKeyACDFWSNAQWFRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-3450074 (PF-74) Procurement Guide: A Validated HIV-1 Capsid Inhibitor Chemical Probe for Mechanistic and Screening Applications


N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide (also designated PF-3450074 or PF-74; CAS 1352879-65-2; molecular formula C₂₇H₂₇N₃O₂; MW 425.52) is a synthetic small-molecule HIV-1 capsid (CA) inhibitor originally discovered by Pfizer/Agouron through phenotypic screening [1]. The compound targets a preformed inter-protomer pocket at the NTD-CTD interface within the assembled CA hexamer—the same binding site utilized by host dependency factors CPSF6 and NUP153 [2]. PF-3450074 acts at an early post-entry stage of HIV-1 infection by triggering premature capsid uncoating, thereby inhibiting reverse transcription [1]. It is the most extensively studied CA inhibitor in the scientific literature and serves as the reference scaffold from which next-generation capsid-targeting drugs, including the FDA-approved lenacapavir (GS-6207), were derived [3].

Why PF-3450074 Cannot Be Replaced by Generic Capsid-Targeting Analogs Without Quantitative Verification


Capsid inhibitors that engage the same NTD-CTD inter-protomer pocket do not produce interchangeable pharmacological outcomes. PF-3450074 (PF-74) is a capsid destabilizer that induces premature uncoating and loss of capsid lattice integrity; in contrast, the clinically approved analog lenacapavir (GS-6207) stabilizes the capsid lattice and blocks nuclear import by a fundamentally distinct mechanism [1]. Even among compounds sharing the PF-74 chemotype, potency differences exceed 10-fold: BI-2 requires approximately 50 µM to achieve the same level of HIV-1 inhibition that PF-74 attains at 5 µM [2]. Furthermore, PF-74 suffers from extraordinarily rapid hepatic clearance (human liver microsome t₁/₂ = 0.5 min), whereas structurally optimized congeners such as S-CX17 exhibit a 204-fold improvement in metabolic stability (t₁/₂ = 102 min) [3]. These data demonstrate that minor structural perturbations within the PF-74 chemotype produce large-magnitude changes in potency, mechanism, and drug-like properties—rendering generic substitution without compound-specific quantitative validation scientifically indefensible.

PF-3450074 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Capsid Inhibitor Analogs


PF-3450074 Is ~10-Fold More Potent Than the Cognate Capsid Inhibitor BI-2 in Head-to-Head HIV-1 Infection Assays

In a direct head-to-head comparison using VSV-G-pseudotyped HIV-1-GFP infection of HeLa cells, PF-3450074 achieved equivalent inhibition of HIV-1 infection at a 10-fold lower concentration than BI-2, another small-molecule inhibitor that binds the identical NTD-CTD inter-protomer pocket [1]. Specifically, 5 µM of PF-74 produced the same level of infection inhibition as 50 µM of BI-2, with neither compound exhibiting cellular toxicity at the tested concentrations [1]. This potency differential is meaningful for procurement because it directly affects the working concentration range required in cell-based assays, influencing both reagent cost per experiment and the risk of off-target effects at higher concentrations.

HIV-1 capsid inhibitor antiviral potency BI-2 comparator

PF-3450074 Opposes the Mechanism of Lenacapavir: Capsid Lattice Destabilization vs. Stabilization

PF-3450074 and the FDA-approved capsid inhibitor lenacapavir (GS-6207) bind the same NTD-CTD inter-protomer pocket yet produce diametrically opposite effects on the viral capsid lattice. Using dual-fluorescence labeling of isolated HIV-1 cores—GFP-CA as a capsid lattice marker and cmGFP as a core integrity marker—lenacapavir was shown to preserve the GFP-CA signal (lattice stabilization) while disrupting core integrity, whereas PF-3450074 induced loss of both core integrity and the capsid lattice [1]. Electron microscopy confirmed that PF-74-treated cores exhibit frequent breakage at the narrow end of the capsid and other morphological defects [1]. At the level of nuclear import, lenacapavir permits viral core docking at the nuclear envelope but blocks subsequent nuclear entry; PF-74 prevents nuclear envelope docking altogether [1]. This mechanistic dichotomy has profound implications for experimental design: selecting the wrong compound for a given mechanistic hypothesis can yield opposite phenotypes.

HIV-1 capsid uncoating mechanism of action lenacapavir comparator

PF-3450074 Baseline Metabolic Stability Defines the Benchmark for All Next-Generation PF-74-Derived Capsid Inhibitors

PF-3450074 exhibits extremely poor metabolic stability in human liver microsomes, with a half-life (t₁/₂) of only 0.5 min [1]. Using a multistep computationally driven optimization workflow, the analog S-CX17 was developed in only three iterative design cycles and demonstrated a t₁/₂ of 102 min—representing a 204-fold improvement over the parent compound [1]. Intermediate analogs S-CX15 (t₁/₂ = 15.4 min; 30.8-fold) and S-CX16 (t₁/₂ = 1.0 min; 2.0-fold) further illustrate the steep structure-stability relationship within this chemotype [1]. This quantitative dataset establishes PF-3450074 as the essential baseline comparator for any investigator or procurement team evaluating novel PF-74-derived analogs for improved drug-like properties. Without PF-74 as the reference, fold-improvement claims for new analogs are uninterpretable.

metabolic stability human liver microsomes PK optimization S-CX17 comparator

PF-3450074 Discriminates Assembled CA Hexamer from Monomeric CA with ≥10-Fold Binding Selectivity

PF-3450074 binds the assembled CA hexamer with a dissociation constant (Kd) of 176 ± 78 nM, as determined by surface plasmon resonance (SPR) measurements performed in the same manner as for the host factor NUP153 . Critically, PF-74—along with CPSF6 and NUP153—exhibits at least 10-fold higher affinity for the assembled hexameric CA lattice compared with nonassembled CA protein or isolated CA domains [1]. This assembly-state selectivity is mechanistically significant: the NTD-CTD interface that PF-74 engages is a specific molecular signature of the assembled hexamer and is not present in monomeric CA [1]. By contrast, many CA-binding compounds lack this degree of assembly-state discrimination. The co-crystal structure of PF-74 bound to the CA hexamer (PDB: 4WYM) provides atomic-level detail of the binding pose for use in structure-based design [1].

HIV-1 capsid assembly binding selectivity surface plasmon resonance

PF-3450074 Demonstrates Broad-Spectrum Submicromolar Potency Across Diverse HIV-1 Clinical Isolates with a Favorable Selectivity Index of ~100

PF-3450074 inhibits a wide panel of HIV-1 isolates with submicromolar potency, exhibiting EC₅₀ values ranging from 8 to 640 nM across diverse viral strains [1]. In primary human peripheral blood mononuclear cells (PBMCs)—a physiologically relevant ex vivo model—PF-3450074 inhibits HIV-1 clinical isolates HIV-1₉₃RW₀₂₅, HIV-1ⱼR₋CSF, and HIV-1₉₃MW₉₆₅ with IC₅₀ values of 1.5 ± 0.9 µM, 0.6 ± 0.20 µM, and 0.6 ± 0.10 µM, respectively [1]. Against the laboratory-adapted HIV-1 NL4-3 strain, the IC₅₀ is 0.72 µM [1]. The median cytotoxic concentration (CC₅₀) is 90.5 ± 5.9 µM, yielding a selectivity index (CC₅₀/IC₅₀) of approximately 100 . This broad-spectrum activity profile, spanning both laboratory strains and clinical isolates, makes PF-3450074 suitable as a positive control compound in antiviral screening campaigns targeting diverse HIV-1 genotypes.

broad-spectrum antiviral selectivity index HIV-1 clinical isolates PBMC assay

PF-3450074 Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Chemical Probe for HIV-1 Capsid Uncoating Kinetics and TRIM5α-Mimetic Mechanism Studies

PF-3450074 is the only thoroughly validated small-molecule tool compound that triggers premature HIV-1 capsid uncoating by binding the NTD-CTD inter-protomer pocket, as demonstrated by both in vitro core destabilization assays (∼100% increase in uncoating at 0.25 µM) and cell-based fate-of-capsid assays [1]. Unlike lenacapavir, which stabilizes the capsid lattice, PF-74 induces loss of both core integrity and the capsid lattice [2]. This unique mechanistic signature makes PF-74 the preferred chemical probe for laboratories studying the kinetics of capsid disassembly and the cellular restriction factor TRIM5α pathway. Procurement recommendation: PF-3450074 is the correct tool compound when the experimental objective is to mimic or study premature uncoating; lenacapavir should be selected when capsid stabilization is the desired phenotype.

Reference Standard and Positive Control in High-Throughput HIV-1 Capsid Inhibitor Screening Campaigns

With a well-characterized broad-spectrum potency (EC₅₀ = 8–640 nM across HIV-1 isolates), a reproducible IC₅₀ of 0.72 µM against the NL4-3 reference strain, and a validated selectivity index of approximately 100 (CC₅₀ = 90.5 µM vs. median IC₅₀ = 0.9 µM), PF-3450074 is the most extensively documented positive control compound for HIV-1 capsid-targeted screening assays [1][2]. Its activity has been confirmed across multiple assay formats including pseudovirus reporter assays, PBMC clinical isolate assays, and reverse transcription product quantification by qPCR. Procurement recommendation: qualify every new batch of PF-3450074 against the NL4-3 reference strain and confirm the selectivity window before use as a screening control.

Structural Biology Studies: Co-Crystallization with the HIV-1 CA Hexamer and Structure-Based Drug Design

The co-crystal structure of PF-3450074 bound to the HIV-1 CA hexamer (PDB: 4WYM) has been solved at high resolution, revealing the compound's binding pose within the preformed NTD-CTD inter-protomer pocket [1]. This structural information, combined with the 10-fold binding selectivity for assembled hexamer over monomeric CA, establishes PF-74 as the reference ligand for competitive binding studies and structure-based design of novel capsid inhibitors [1]. The availability of the PDB coordinates enables molecular docking validation, pharmacophore modeling, and rational design of improved analogs. Procurement recommendation: PF-3450074 is the appropriate calibrant for SPR competition assays with CPSF6 and NUP153 peptides.

Metabolic Stability Benchmarking Standard for PF-74-Derived Analog Optimization Programs

PF-3450074's extremely short human liver microsome half-life (t₁/₂ = 0.5 min) provides the maximum dynamic range for quantifying metabolic stability improvements in analog series [1]. Published data demonstrate that the S-CX17 analog achieved a 204-fold improvement (t₁/₂ = 102 min) in only three design cycles, using PF-74 as the baseline calibrant [1]. Any medicinal chemistry program developing PF-74-derived capsid inhibitors must include PF-3450074 as the reference compound in every metabolic stability assay to enable valid cross-study comparisons and to contextualize fold-improvement claims. Procurement recommendation: acquire PF-3450074 and the S-CX17 analog together to establish both the baseline and the upper bound of achievable stability within this chemotype.

Quote Request

Request a Quote for N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.